6-{[4-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid 6-{[4-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC0742627
InChI: InChI=1S/C21H18N2O3S/c24-19(15-5-1-2-6-16(15)21(25)26)22-14-11-9-13(10-12-14)20-23-17-7-3-4-8-18(17)27-20/h1-4,7-12,15-16H,5-6H2,(H,22,24)(H,25,26)
SMILES: C1C=CCC(C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C(=O)O
Molecular Formula: C21H18N2O3S
Molecular Weight: 378.4 g/mol

6-{[4-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

CAS No.:

Cat. No.: VC0742627

Molecular Formula: C21H18N2O3S

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

6-{[4-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid -

Specification

Molecular Formula C21H18N2O3S
Molecular Weight 378.4 g/mol
IUPAC Name 6-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Standard InChI InChI=1S/C21H18N2O3S/c24-19(15-5-1-2-6-16(15)21(25)26)22-14-11-9-13(10-12-14)20-23-17-7-3-4-8-18(17)27-20/h1-4,7-12,15-16H,5-6H2,(H,22,24)(H,25,26)
Standard InChI Key VMSDSBBNXNQGRD-UHFFFAOYSA-N
SMILES C1C=CCC(C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C(=O)O
Canonical SMILES C1C=CCC(C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator